Gomisin B: A Technical Guide to its Natural Source and Isolation
Gomisin B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin B is a bioactive dibenzocyclooctadiene lignan demonstrating significant therapeutic potential. This document provides a comprehensive technical overview of its primary natural source, Schisandra chinensis (Turcz.) Baill., and details the methodologies for its extraction, isolation, and purification. It is intended to serve as a practical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The guide includes quantitative data on lignan content, detailed experimental protocols, and graphical representations of the isolation workflow and relevant biological pathways to facilitate a deeper understanding and application of this knowledge.
Natural Source of Gomisin B
Gomisin B is naturally synthesized by plants of the Schisandraceae family, with the most significant and commercially utilized source being the fruit of Schisandra chinensis , a woody vine native to Northern China and the Russian Far East.[1] The fruit, often referred to as "Wu-Wei-Zi" (five-flavor berry), contains a rich diversity of bioactive lignans, including Gomisin B (also known as Schisantherin B).[2] These compounds are predominantly concentrated in the seeds of the fruit.[3]
The concentration of Gomisin B and other major lignans can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant analyzed.[1][4] The roots, for instance, have been found to contain higher concentrations of certain lignans like Gomisin D and Schisandrol B compared to the fruits.
Data Presentation: Lignan Content in Schisandra chinensis
The following table summarizes the content of major lignans found in the fruits of S. chinensis, providing a quantitative perspective on the phytochemical landscape from which Gomisin B is isolated.
| Lignan | Synonym | Typical Content Range (mg/g of dry weight) | Reference(s) |
| Schisandrin | Schizandrin | 2.20 - 11.08 | |
| Schisantherin A | - | 2.26 - 6.36 | |
| Gomisin A | Schisandrol B | up to 3.44 (calculated from mg/100g) | |
| Deoxyschisandrin | Schisandrin A | up to 4.37 (calculated from mg/100g) | |
| Gomisin B | Schisantherin B | Variable, often co-isolated with other lignans | |
| Gomisin N | Schisandrin B | Variable | |
| Gomisin C | - | up to 0.79 | |
| Gomisin G | - | up to 0.69 |
Isolation and Purification of Gomisin B
The isolation of Gomisin B from S. chinensis is a multi-step process involving extraction from the plant matrix followed by chromatographic purification. Modern techniques such as ultrasound-assisted extraction are often employed to improve efficiency and yield.
Extraction Methodologies
The primary step involves extracting the lignans from the dried, powdered fruits or seeds using an organic solvent. Ethanol is a commonly used solvent due to its efficiency and relatively low toxicity. Ultrasound-assisted extraction (UAE) has emerged as a superior alternative to conventional methods, significantly reducing extraction time and solvent consumption.
This protocol is based on optimized parameters for the extraction of Schisandrin B (a related lignan) and is applicable for Gomisin B.
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Preparation of Plant Material : Obtain dried fruits of Schisandra chinensis. Separate the seeds and pulverize them into a fine powder (e.g., passing through a 120-mesh sieve).
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Solvent Preparation : Prepare an aqueous ethanol solution (e.g., 81-95% v/v).
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Ultrasonic Extraction :
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Place the powdered seeds into a flask.
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Add the ethanol solvent at a specific liquid-to-solid ratio (e.g., 5 mL/g to 20 mL/g).
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Immerse the flask in an ultrasonic bath with a set power (e.g., 223 W to 800 W).
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Conduct the extraction for a specified duration (e.g., 30-70 minutes) at a controlled temperature (e.g., 60°C).
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The extraction process can be repeated multiple times (e.g., three times) to maximize yield.
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Post-Extraction Processing :
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Combine the extracts from all cycles.
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Filter the combined extract to remove solid plant material.
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Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
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| Parameter | Ultrasound-Assisted Extraction (UAE) | Conventional Solvent Extraction | Reference(s) |
| Solvent | 81-95% Ethanol | Ethanol, Methanol, Chloroform | |
| Temperature | 50 - 80 °C | Reflux Temperature | |
| Time | 30 - 70 minutes | 4 - 6 hours | |
| Efficiency | High, ~3.5 times more efficient | Lower | |
| Yield (Schisandrin B) | ~5.80 mg/g | Lower |
Purification by Column Chromatography
The crude extract contains a mixture of lignans and other phytochemicals. Silica gel column chromatography is the standard method for isolating and purifying individual compounds like Gomisin B.
This protocol outlines a general procedure for the purification of lignans from the crude extract.
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Column Preparation :
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Select a glass column of appropriate size.
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Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial mobile phase solvent (e.g., petroleum ether).
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Carefully pack the column with the silica gel slurry, ensuring a uniform and bubble-free column bed.
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Add a layer of sand on top of the silica to prevent disturbance during sample loading.
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Sample Loading :
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Dissolve the crude extract in a minimal amount of a suitable solvent.
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Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
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Elution :
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Begin elution with a non-polar solvent system, such as petroleum ether or hexane.
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Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as acetone or ethyl acetate. A common gradient is petroleum ether/acetone (e.g., starting from 95:5, v/v).
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Collect fractions of the eluate continuously.
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Fraction Analysis :
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Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
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Combine fractions containing the compound of interest (Gomisin B) with high purity.
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Final Purification :
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Evaporate the solvent from the combined pure fractions to yield the isolated compound.
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If necessary, recrystallize the compound from a suitable solvent system to obtain high-purity crystalline Gomisin B. A purity of over 99% can be achieved.
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Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isolation and purification process for Gomisin B.
